5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key intermediates is 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (CAS No.: 25015-63-8), which serves as a versatile building block in organic synthesis. It can be used for borylation reactions and hydroboration of alkynes and alkenes in the presence of transition metal catalysts .
Molecular Structure Analysis
The molecular structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole consists of an indazole ring fused with a dioxaborolane moiety. The dioxaborolane group provides reactivity and versatility for further functionalization . Here’s the 3D representation of the compound: !Molecular Structure
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including Suzuki cross-coupling reactions and amination reactions. Its boron-containing group allows for diverse transformations .
Scientific Research Applications
Synthesis and Crystal Structure Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and its derivatives are significant in the field of organic synthesis, particularly in the synthesis of various indazole derivatives. These compounds are often obtained through substitution reactions and are characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations play a crucial role in understanding the molecular structures and conformations of these compounds, allowing researchers to compare these theoretical results with experimental data from X-ray diffraction to validate their findings (Ye et al., 2021), (Huang et al., 2021).
Advanced Synthesis Techniques
Studies have explored the use of microwave-assisted synthesis for the production of various heteroaryl-linked benzimidazoles using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivatives. This method is noted for its efficiency, offering improved yields and shortened reaction times, which is beneficial for green chemistry practices (Rheault et al., 2009).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, these compounds have been used in the synthesis of a series of substituted indazole derivatives, showing promise as potential 5-HT2C receptor agonists. This exploration highlights the role of these compounds in developing new drugs with specific pharmacological profiles, such as YM348, which has shown significant effects in various in vivo models (Shimada et al., 2008).
Electronics and Material Science
The derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole are also significant in electronics and materials science. They have been used in the development of semiconducting polymers and other materials, demonstrating their versatility beyond the pharmaceutical realm (Kawashima et al., 2013).
Chemical Modification for Therapeutic Applications
Modifying these compounds to improve their stability and effectiveness in therapeutic applications has been a focus of recent research. For example, modifications to enhance hydrolytic stability and cytoprotection against oxidative stress have been explored, demonstrating the adaptability of these compounds in therapeutic contexts (Wang & Franz, 2018).
Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
It’s known that boronic esters, like this compound, are often used in palladium-catalyzed cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex in a process known as transmetalation .
Biochemical Pathways
As a boronic ester, it’s likely involved in the suzuki-miyaura cross-coupling reaction pathway , which is a key process in the synthesis of various organic compounds.
Result of Action
As a boronic ester, it’s likely to be involved in the formation of new carbon-carbon bonds through cross-coupling reactions , which can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Indazole-5-boronic acid pinacol ester. , it’s known that factors such as temperature, pH, and the presence of other reactants can affect the performance of boronic esters in chemical reactions.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPUUKLGWNGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590527 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862723-42-0 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure analysis in understanding the properties of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?
A1: Crystal structure analysis provides crucial information about the three-dimensional arrangement of atoms within the molecule. [, ] This information is essential for understanding the compound's physical and chemical properties, such as its stability, reactivity, and potential interactions with other molecules.
Q2: How does DFT contribute to the study of this compound?
A2: DFT calculations can predict various molecular properties, such as electronic structure, bond lengths, and vibrational frequencies. [, ] Comparing these theoretical predictions with experimental data from techniques like crystallography helps validate the accuracy of the structural characterization and provides a deeper understanding of the compound's behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.